![molecular formula C20H15NO3 B049268 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol CAS No. 120014-85-9](/img/structure/B49268.png)
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol, also known as NTHBP, is a polycyclic aromatic hydrocarbon (PAH) derivative that has been extensively studied due to its potential as a mutagen and carcinogen. NTHBP is formed during the incomplete combustion of organic matter, such as fossil fuels, and is present in cigarette smoke and urban air pollution.
Mechanism Of Action
The mechanism of 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol-induced DNA damage and mutagenesis is not fully understood. However, it is believed that 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts (Shimada et al., 2006; Zhang et al., 2019). These adducts can cause mutations and lead to the development of cancer.
Biochemical And Physiological Effects
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been shown to induce oxidative stress and inflammation in various cell types (Zhang et al., 2019). It has also been found to disrupt cellular signaling pathways and lead to cell death (Shimada et al., 2006). In animal models, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been shown to induce tumors in the lung, liver, and other organs (Shimada et al., 2006; Zhang et al., 2019).
Advantages And Limitations For Lab Experiments
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has several advantages as a model compound for studying PAH-induced DNA damage and carcinogenesis. It is readily available and can be synthesized in the laboratory. It has also been extensively studied, and its mechanisms of action are well documented. However, there are also limitations to using 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol in lab experiments. It is a potent mutagen and carcinogen, which can pose a risk to researchers working with the compound. Additionally, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol may not fully represent the complexity of PAH mixtures found in environmental samples.
Future Directions
For 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol research include developing methods to reduce its formation during combustion processes, detecting and quantifying the compound in environmental samples, and further understanding the mechanisms of 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol-induced DNA damage and carcinogenesis.
Synthesis Methods
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol can be synthesized through a multi-step process that involves the reaction of benzo[a]pyrene with nitric acid. The resulting product is then reduced to form 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol. The synthesis method has been described in several studies, including one by Sasaki et al. (1998).
Scientific Research Applications
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell types, including human lymphocytes and Chinese hamster ovary cells (Sasaki et al., 1998; Zhang et al., 2019). 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has also been found to induce tumors in animal models, including mice and rats (Shimada et al., 2006; Zhang et al., 2019). Due to its potential as a mutagen and carcinogen, 1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol has been used as a model compound to study the mechanisms of PAH-induced DNA damage and carcinogenesis.
properties
CAS RN |
120014-85-9 |
|---|---|
Product Name |
1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol |
InChI |
InChI=1S/C20H15NO3/c22-18-3-1-2-13-14-7-8-15-17(21(23)24)9-6-11-4-5-12(10-16(13)18)20(14)19(11)15/h4-10,18,22H,1-3H2 |
InChI Key |
ROUCWEBNTWMOKZ-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3)O |
Canonical SMILES |
C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3)O |
synonyms |
7-HYDROXY-1-NITRO-7,8,9,10-TETRAHYDROBENZ(A)PYRENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




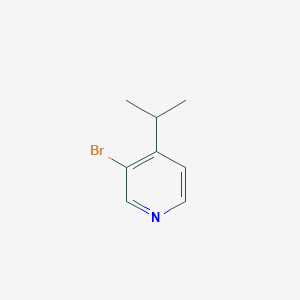

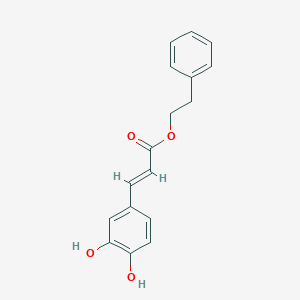
![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)


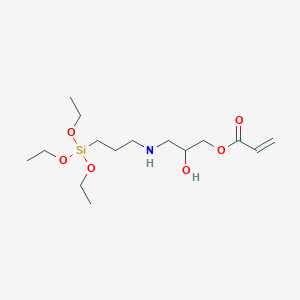
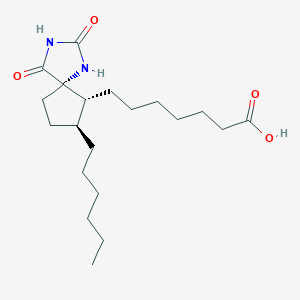
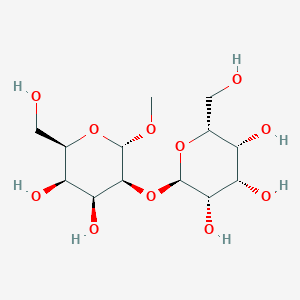
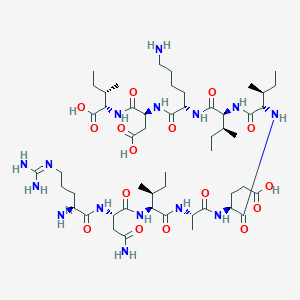
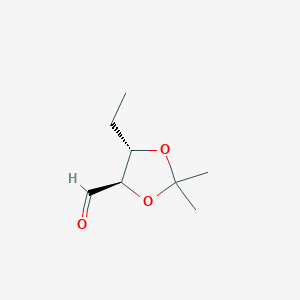
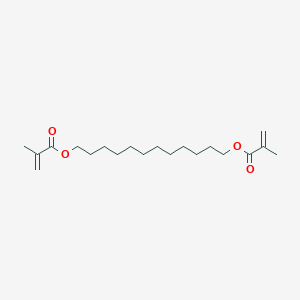
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)